3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride
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Overview
Description
3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride typically involves the reaction of benzimidazole with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole hydrides. Substitution reactions can result in various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a catalyst in certain chemical reactions.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. The compound may also interfere with the synthesis of essential biomolecules, such as nucleic acids and proteins, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride
- Benzimidazole N-oxides
- Substituted benzimidazole derivatives
Uniqueness
3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride is unique due to its specific structural features, such as the presence of a 4-chlorophenyl group and a methanol moiety These structural elements contribute to its distinct chemical and biological properties, setting it apart from other benzimidazole derivatives
Properties
CAS No. |
70939-94-5 |
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Molecular Formula |
C14H12Cl2N2O |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride |
InChI |
InChI=1S/C14H11ClN2O.ClH/c15-11-7-5-10(6-8-11)14(18)17-9-16-12-3-1-2-4-13(12)17;/h1-9,14,18H;1H |
InChI Key |
CJGFINLRQCRBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC=[N+]2C(C3=CC=C(C=C3)Cl)O.[Cl-] |
Origin of Product |
United States |
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